Fmoc-Phe(4-CF3)-OH

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGJWTUWMVZPD-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427325 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247113-86-6, 238742-88-6 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-CF3)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-4-(trifluoromethyl)-L-phenylalanine, commonly referred to as Fmoc-Phe(4-CF3)-OH, is a fluorinated amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. The incorporation of a trifluoromethyl group at the para position of the phenylalanine side chain imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential biological significance of this compound.

Core Chemical Properties

This compound is a white to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Synonyms | Fmoc-4-(trifluoromethyl)-L-phenylalanine, N-Fmoc-4-trifluoro-L-phenylalanine | [2][3] |

| Molecular Formula | C₂₅H₂₀F₃NO₄ | [2][3] |

| Molecular Weight | 455.43 g/mol | [2][3] |

| CAS Number | 247113-86-6 | [2][4] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% (HPLC) | [1][2] |

| Optical Rotation | [α]/D -37±2°, c = 1 in DMF | [2] |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile

| Solvent | Common Abbreviation | Qualitative Solubility | Notes |

| N,N-Dimethylformamide | DMF | Soluble | Standard solvent for SPPS. |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Often used as an alternative to DMF, can enhance solvation.[5] |

| Dichloromethane | DCM | Soluble | Used in some SPPS protocols, though less common for dissolving Fmoc-amino acids.[5] |

Spectroscopic Data

Characterization of this compound is essential for quality control and to confirm its identity. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

Note: The following are predicted spectral data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group, the amino acid backbone, and the trifluoromethylphenyl side chain. The aromatic region will be complex due to the protons of the fluorenyl group and the disubstituted phenyl ring.

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons, and the aliphatic carbons of the amino acid backbone. The trifluoromethyl group will also influence the chemical shifts of the carbons in the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound.

-

Expected Mass: The calculated monoisotopic mass is 455.1344 g/mol . Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ ion at m/z 456.1422 and/or the [M-H]⁻ ion at m/z 454.1266.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis.[3] The electron-withdrawing nature and steric bulk of the trifluoromethyl group may necessitate optimization of standard coupling and deprotection protocols. The following are generalized protocols that can serve as a starting point for the incorporation of this compound into a peptide sequence.

Fmoc Deprotection Workflow

The removal of the Fmoc group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction.

Caption: A generalized workflow for the Fmoc deprotection step in SPPS.

Detailed Protocol for Fmoc Deprotection:

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Initial Wash: Wash the resin with DMF to remove any residual solvents or reagents.

-

Fmoc Removal: Treat the resin with a 20% (v/v) solution of piperidine in DMF. The reaction time may vary from 5 to 20 minutes. A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) is often employed to ensure complete removal.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling Workflow

The coupling of this compound to the deprotected N-terminus of the growing peptide chain requires activation of its carboxylic acid.

Caption: A generalized workflow for the coupling of an activated Fmoc-amino acid in SPPS.

Detailed Protocol for Amino Acid Coupling (using HBTU/DIPEA):

-

Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (slightly less equivalents than the amino acid), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for a few minutes.

-

Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the trifluoromethyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): A Kaiser test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling is recommended.[6]

Biological Significance and Signaling Pathways

The incorporation of fluorinated amino acids like 4-(trifluoromethyl)-L-phenylalanine into peptides can significantly impact their biological activity. The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can influence peptide conformation, binding affinity to target receptors, and resistance to enzymatic degradation.[3]

While specific signaling pathways directly modulated by peptides containing 4-trifluoromethylphenylalanine are not extensively documented, the introduction of this moiety is a strategy employed in drug design to enhance therapeutic properties. For instance, fluorinated amino acids have been used in the development of peptides with potential applications in oncology and infectious diseases by improving their interaction with biological targets and their stability in vivo.[2] Peptides are known to be involved in a myriad of signaling pathways, and the enhanced properties of peptides containing this compound could potentially be leveraged to modulate these pathways with greater efficacy.

Caption: A simplified diagram illustrating the general mechanism of a peptide modulating a cellular signaling pathway.

Conclusion

This compound is a valuable building block for peptide chemists and drug development professionals. Its unique trifluoromethyl-substituted side chain offers a powerful tool to enhance the properties of synthetic peptides. While standard SPPS protocols can be adapted for its use, careful optimization of coupling and deprotection steps may be required to achieve high yields and purity. Further research into the specific effects of incorporating 4-(trifluoromethyl)phenylalanine into peptides will undoubtedly unveil new opportunities for the design of novel therapeutics that target a wide range of cellular signaling pathways.

References

An In-depth Technical Guide to Fmoc-4-(trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of a trifluoromethyl group at the para position of the phenylalanine side chain imparts unique physicochemical properties to peptides, significantly enhancing their therapeutic potential. This modification is known to increase metabolic stability, improve lipophilicity, and modulate biological activity, making it a valuable tool for the rational design of novel peptide-based therapeutics, particularly in the fields of oncology and neurology.

This technical guide provides a comprehensive overview of the structure, properties, and applications of Fmoc-4-(trifluoromethyl)-L-phenylalanine. It includes detailed experimental protocols for its synthesis and incorporation into peptides, quantitative data, and visualizations of relevant workflows to support researchers in their drug development endeavors.

Chemical Structure and Identification

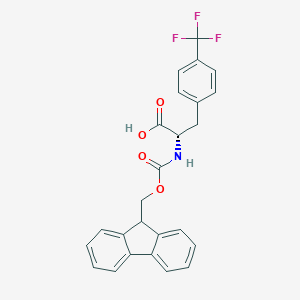

Fmoc-4-(trifluoromethyl)-L-phenylalanine is characterized by an L-phenylalanine core structure, N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a trifluoromethyl (-CF3) substituent on the phenyl ring.

Chemical Structure:

Caption: Chemical structure of Fmoc-4-(trifluoromethyl)-L-phenylalanine.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-4-(trifluoromethyl)-L-phenylalanine is provided below.

| Property | Value | Reference |

| CAS Number | 247113-86-6 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C25H20F3NO4 | [1][2][4][5][7] |

| Molecular Weight | 455.43 g/mol | [1][3][5][8] |

| Appearance | Solid, beige or white to pale brown powder | [5] |

| Melting Point | 127-130 °C or 128-138 °C | [5][9][10] |

| Solubility | Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO.[11][12][13][14] | |

| Storage | 2-8°C, sealed in a dry, dark place.[5] |

Experimental Protocols

Synthesis of Fmoc-4-(trifluoromethyl)-L-phenylalanine

This procedure involves the N-protection of 4-(trifluoromethyl)-L-phenylalanine using an Fmoc-donating reagent under basic conditions.

Materials:

-

4-(Trifluoromethyl)-L-phenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na2CO3)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of 4-(trifluoromethyl)-L-phenylalanine in a 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.

-

Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1M HCl to precipitate the product.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product under vacuum.

-

If necessary, the product can be further purified by recrystallization.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(trifluoromethyl)-L-phenylalanine

The following is a generalized workflow for the incorporation of Fmoc-4-(trifluoromethyl)-L-phenylalanine into a peptide chain using manual Fmoc-based SPPS.[16]

Materials:

-

Appropriate resin (e.g., Rink Amide resin)

-

Fmoc-protected amino acids (including Fmoc-4-(trifluoromethyl)-L-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., DIC/Oxyma)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling:

-

In a separate tube, pre-activate Fmoc-4-(trifluoromethyl)-L-phenylalanine (typically 3 equivalents) with a coupling agent and base in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The introduction of the 4-trifluoromethyl-phenylalanine residue into peptides is a strategic approach to enhance their therapeutic properties. The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group can significantly influence a peptide's metabolic stability, binding affinity, and pharmacokinetic profile.[17]

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, which can render the peptide less susceptible to enzymatic degradation, thereby extending its in vivo half-life.[17]

-

Modulation of Bioactivity: The trifluoromethyl group can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions that are critical for receptor binding and molecular recognition. This can lead to enhanced binding affinity and specificity for the target.[17]

-

Improved Pharmacokinetics: The increased lipophilicity can improve a peptide's ability to cross biological membranes, potentially leading to better absorption and distribution.

Signaling Pathways

Direct involvement of Fmoc-4-(trifluoromethyl)-L-phenylalanine in specific signaling pathways has not been documented. Its role is primarily as a synthetic building block. However, peptides incorporating this amino acid are designed to modulate various signaling pathways implicated in diseases such as cancer and neurological disorders. For example, a peptide containing a fluorinated phenylalanine analog has been shown to be a potent agonist for the ghrelin receptor, which is involved in appetite regulation and energy homeostasis.[18]

Visualizations

General Workflow for Fmoc-Protection of an Amino Acid

Caption: General workflow for the synthesis of Fmoc-protected amino acids.

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

References

- 1. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Fmoc-4-(trifluoromethyl)-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 8. peptide.com [peptide.com]

- 9. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

Solubility Profile of Fmoc-Phe(4-CF3)-OH in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-Phe(4-CF3)-OH (N-α-9-fluorenylmethoxycarbonyl-4-(trifluoromethyl)-L-phenylalanine) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). While extensive quantitative solubility data is not widely published, this document consolidates available information, outlines detailed experimental protocols for solubility determination, and presents logical workflows to address solubility challenges.

Core Concepts in Solubility for SPPS

The dissolution of Fmoc-protected amino acids in solvents like DMF is fundamental to successful peptide synthesis.[1] Inadequate solubility can lead to significant issues, including:

-

Incomplete Reactions: Undissolved amino acids are unavailable for coupling, resulting in truncated or deletion peptide sequences.[1][2]

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can decelerate the coupling reaction, necessitating longer reaction times or leading to incomplete incorporation.[2]

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, reducing their effective concentration and hindering reactivity.[2]

DMF is a polar aprotic solvent widely favored in SPPS for its excellent ability to dissolve a broad range of organic molecules, including protected amino acids and the growing peptide chain on the solid support.[1][3][4] However, the solubility of individual Fmoc-amino acids can vary based on the properties of their side chains.[5]

Quantitative and Qualitative Solubility Data

A key indicator of solubility is derived from the standard conditions for measuring the optical rotation of this compound, which is performed at a concentration of 1 gram in 100 mL of DMF.[1] This indicates a minimum solubility under standard laboratory conditions.

| Compound Name | Solvent | Minimum Solubility ( g/100 mL) | Molar Concentration (approx.) | Source |

| This compound | DMF | 1 | ~0.022 M | Derived from optical rotation measurement conditions.[6] |

| Fmoc-Phe(4-Br)-OH (for comparison) | DMF | 1 | ~0.021 M | Derived from optical rotation measurement conditions for a structurally similar compound.[1] |

| Fmoc-Phe(4-F)-OH (for comparison) | DMF | 10 | ~0.247 M | Quantitative data available for a structurally similar compound.[7] |

Note: The hydrophobicity of the trifluoromethyl group on the phenyl ring of this compound influences its solubility. While generally considered soluble in DMF, empirical determination is recommended for specific applications requiring high concentrations.

Experimental Protocol for Solubility Determination

For applications demanding precise solubility data, direct experimental measurement is the most reliable approach. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.

Objective: To determine the saturation solubility of this compound in DMF at a specified temperature.

Materials:

-

This compound

-

High-purity, amine-free DMF

-

Analytical balance

-

Vials with tight-sealing caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 200 mg) into a vial.

-

Add a precise volume of DMF (e.g., 1.0 mL).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[2]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.[2]

-

Filter the supernatant through a 0.22 µm syringe filter.[2]

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.[2]

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Workflows and Troubleshooting

Standard Dissolution Workflow for SPPS

The following diagram illustrates the standard workflow for dissolving and using Fmoc-amino acids in solid-phase peptide synthesis.

Troubleshooting Solubility Issues

If this compound does not fully dissolve in DMF at the desired concentration, the following troubleshooting steps can be taken.

Key Considerations for Enhancing Solubility:

-

Solvent Quality: DMF can degrade over time to form dimethylamine, which can interfere with the Fmoc group.[4] Always use high-purity, amine-free DMF.

-

Co-solvents: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly improve the solubility of sparingly soluble Fmoc-amino acids.[5]

-

Heating: Gentle warming to approximately 37°C can be effective, but prolonged or excessive heating should be avoided as it may lead to degradation of the amino acid.[5]

-

Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[5]

By understanding the factors that influence the solubility of this compound and employing systematic protocols for its dissolution and characterization, researchers can optimize its use in peptide synthesis, leading to higher yields and purity of the final product.

References

In-Depth Technical Guide: Storage and Handling of Fmoc-Phe(4-CF3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine, commonly referred to as Fmoc-Phe(4-CF3)-OH, is a specialized amino acid derivative crucial for the advancement of peptide-based therapeutics and research. The incorporation of a trifluoromethyl group onto the phenyl ring of phenylalanine significantly enhances the metabolic stability, lipophilicity, and overall conformational properties of synthetic peptides.[1] These attributes make this compound an invaluable building block in the design of novel peptides with improved pharmacokinetic profiles, particularly in the development of agonists and antagonists for G-protein coupled receptors (GPCRs) such as the Neuropeptide Y (NPY) receptors.

This technical guide provides a comprehensive overview of the essential aspects of storing and handling this compound, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of its relevance in modulating key signaling pathways.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its effective use. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | N-Fmoc-4-(Trifluoromethyl)-L-phenylalanine |

| CAS Number | 247113-86-6[2] |

| Molecular Formula | C25H20F3NO4[2] |

| Molecular Weight | 455.43 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 127-130 °C[2] |

| Optical Activity | [α]/D -37±2°, c = 1 in DMF[2] |

| Storage Temperature | 2-8°C[2] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. Ultrasonic assistance may be required for complete dissolution. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Alternative solvent for SPPS with good solvating properties. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Use of hygroscopic DMSO can impact solubility. Ultrasonic assistance may be required. |

| Water | Insoluble | |

| Dichloromethane (DCM) | Soluble | Often used in combination with DMF for SPPS. |

Table 3: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | ~12.9 (br s, 1H, -COOH), ~7.9-7.2 (m, aromatic H), ~4.3 (m, 1H, α-CH), ~4.2 (m, 2H, Fmoc CH₂), ~3.1 (m, 2H, β-CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | ~173 (-COOH), ~156 (Fmoc C=O), ~144-120 (aromatic C), ~66 (Fmoc CH₂), ~56 (α-CH), ~37 (β-CH₂) |

| FT-IR (ATR) | ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1720 cm⁻¹ (C=O stretch, carboxylic acid), ~1690 cm⁻¹ (C=O stretch, urethane) |

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and purity, ensuring reliable and reproducible results in peptide synthesis.

Storage Conditions

For long-term storage, this compound should be kept in a tightly sealed container at 2-8°C.[2] To prevent degradation from atmospheric moisture and oxygen, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen. Protection from light is also recommended to prevent potential photolytic degradation.

Handling Precautions

When handling this compound, standard laboratory safety practices should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Although not classified as acutely toxic, direct contact with skin and eyes should be avoided. In case of accidental contact, wash the affected area thoroughly with water.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following section provides a detailed protocol for the incorporation of this compound into a peptide chain, exemplified by the synthesis of a Neuropeptide Y (NPY) analog.

General Workflow for Fmoc-SPPS

The synthesis of a peptide on a solid support involves a cyclical process of deprotection, washing, coupling, and washing.

General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Synthesis of a Neuropeptide Y (NPY) Analog

This protocol outlines the manual solid-phase synthesis of a hypothetical NPY analog where a specific phenylalanine residue is replaced with 4-(trifluoromethyl)-L-phenylalanine.

Materials and Reagents:

-

This compound

-

Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

-

Rink Amide resin (for C-terminal amide peptides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15 minutes to remove the Fmoc protecting group from the N-terminus.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for this modified amino acid.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Confirmation of Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling step may be necessary.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the NPY analog sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Context: Modulation of Neuropeptide Y Receptor Signaling

Peptides containing 4-(trifluoromethyl)-L-phenylalanine are of significant interest for their potential to modulate G-protein coupled receptor (GPCR) signaling pathways. One such important target is the Neuropeptide Y (NPY) Y1 receptor, which is involved in various physiological processes including appetite regulation, anxiety, and blood pressure control.[3][4]

The NPY Y1 receptor is a Gi/o-coupled receptor.[1] Upon binding of NPY or its analogs, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. This initiates a downstream signaling cascade that ultimately results in various cellular responses.

Neuropeptide Y (NPY) Y1 receptor signaling pathway.

The incorporation of this compound into NPY analogs can enhance their binding affinity and stability, leading to more potent and prolonged modulation of the Y1 receptor signaling pathway. The trifluoromethyl group can influence key interactions within the receptor's binding pocket, thereby fine-tuning the peptide's agonist or antagonist properties.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its proper storage and handling are paramount to ensure the integrity of the compound and the success of peptide synthesis. The detailed protocols provided in this guide offer a practical framework for the incorporation of this non-canonical amino acid into peptide sequences. Furthermore, the understanding of its role in modulating critical signaling pathways, such as the NPY Y1 receptor pathway, underscores its importance in modern drug discovery and development. By leveraging the unique properties conferred by the trifluoromethyl group, researchers can continue to design and synthesize novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. biorxiv.org [biorxiv.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Phe(4-CF3)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine (Fmoc-Phe(4-CF3)-OH), a synthetic amino acid derivative crucial for peptide synthesis and drug discovery. The inclusion of a trifluoromethyl group on the phenylalanine side chain offers unique properties, such as increased metabolic stability and altered binding affinities, making it a valuable building block in the design of novel peptide therapeutics.[1]

Physicochemical and Identification Properties

This compound is a white, solid powder used as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-3-[4-(trifluoromethyl)phenyl]propanoic acid | [3] |

| Synonyms | N-Fmoc-4-(Trifluoromethyl)-L-phenylalanine | [3] |

| CAS Number | 247113-86-6 | [3] |

| Molecular Formula | C₂₅H₂₀F₃NO₄ | [3] |

| Molecular Weight | 455.43 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity (by HPLC) | ≥97% | |

| Optical Activity | [α]/D -37±2°, c = 1 in DMF | |

| InChI Key | YMEGJWTUWMVZPD-QFIPXVFZSA-N | |

| SMILES String | O=C(O)--INVALID-LINK--CC4=CC=C(C(F)(F)F)C=C4 |

Material Safety and Handling

While some safety data sheets indicate no known OSHA hazards, it is imperative to handle this compound with the care due to all laboratory chemicals.[3] Appropriate personal protective equipment (PPE) should always be used.

| Safety & Handling Parameter | Guideline | Reference(s) |

| GHS Classification | Not uniformly classified; some sources indicate no significant hazards. WGK 3 (highly hazardous to water). | [3] |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, and a Type N95 (US) dust mask. | |

| Handling | Avoid dust formation. Avoid breathing dust, vapors, mist, or gas. Avoid contact with skin and eyes. Provide appropriate exhaust ventilation where dust is formed. | [3][4] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C. | [3] |

| Stability | Stable under recommended storage conditions. | [3] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [3] |

| Hazardous Decomposition | Under fire conditions, may decompose to form oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride gas (HF). | [3] |

| Spill Response | Small Spill: Sweep up material and place it in a suitable, closed container for disposal. Large Spill: Sweep up and shovel into suitable containers for disposal. | [3] |

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).[5] The following is a detailed protocol for the manual coupling of this amino acid to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

3.1 Materials and Reagents

-

Peptide synthesis vessel

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Activating agents: e.g., TBTU (or HATU) and a base such as N,N-Diisopropylethylamine (DIPEA) or Collidine.[6]

-

Dichloromethane (DCM)

3.2 Protocol Steps

-

Resin Preparation:

-

Ensure the peptide-resin has been fully deprotected at the N-terminus (a free amine is present). This is typically confirmed with a positive Kaiser test.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine from the previous deprotection step.[7]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and TBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 3-8 minutes at room temperature.[6] Note: For hindered couplings, HATU may be a more potent activating reagent.[6]

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test; a negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3-5 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Fmoc Deprotection (for subsequent coupling):

-

To continue chain elongation, the Fmoc group must be removed.

-

Add a 20% piperidine in DMF (v/v) solution to the resin and agitate for 3 minutes.[8]

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[6]

-

Drain the deprotection solution and wash the resin thoroughly as described in Step 4 to prepare for the next coupling cycle.

-

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of the experimental and safety workflows associated with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 97 HPLC 247113-86-6 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. fishersci.com [fishersci.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Fmoc-Phe(4-CF3)-OH

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of commercial suppliers for Fmoc-L-Phe(4-CF3)-OH, its chemical properties, and its application in solid-phase peptide synthesis (SPPS). The incorporation of 4-(trifluoromethyl)phenylalanine into peptide sequences is a key strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic peptides. The trifluoromethyl group can improve metabolic stability, binding affinity, and lipophilicity.[1][2]

Commercial Availability

A critical step in utilizing Fmoc-Phe(4-CF3)-OH is sourcing high-purity material. Several reputable chemical suppliers offer this amino acid derivative. The table below summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Additional Notes |

| Sigma-Aldrich (Merck) | This compound | 247113-86-6 | 455.43 g/mol | ≥97% (HPLC) | Also offers the D-isomer, Fmoc-D-Phe(4-CF3)-OH (CAS: 238742-88-6), with ≥98.0% purity.[3] |

| Chem-Impex | Fmoc-D-Phe(4-CF3)-OH | 238742-88-6 | 455.43 g/mol | ≥ 98% (Chiral HPLC)[1] | Appears to primarily offer the D-isomer.[1] |

| Aapptec Peptides | This compound | 247113-86-6 | 455.4 g/mol | Lot-specific | Catalog number: UFF133.[4] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This information is essential for accurate reagent preparation and reaction setup.

| Property | Value |

| Molecular Formula | C₂₅H₂₀F₃NO₄[1][4] |

| Appearance | White powder[1] |

| Storage Temperature | 2-8°C[3] |

| Solubility | Soluble in DMF and NMP |

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy. This protocol is based on standard SPPS procedures.

Materials and Reagents:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (slightly less than 1 equivalent to the amino acid) in DMF. Add DIPEA (2 equivalents) to the solution to activate the amino acid.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours to allow for complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete reaction.

-

Washing: Wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical frameworks, the following diagrams are provided.

Caption: A single cycle of the Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Caption: Conceptual signaling pathway modulation by a peptide incorporating 4-(trifluoromethyl)phenylalanine.

References

effect of trifluoromethyl group on phenylalanine

An In-depth Technical Guide on the Effect of the Trifluoromethyl Group on Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor to key signaling molecules. Its phenyl ring provides a versatile scaffold for chemical modification to generate analogues with tailored properties. The introduction of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, is a prominent strategy in medicinal chemistry. The CF3 group's unique electronic properties and size profoundly influence the physicochemical and biological characteristics of the parent molecule.

This guide provides a comprehensive technical overview of the effects of incorporating a trifluoromethyl group onto the phenylalanine scaffold. It covers the resulting changes in physicochemical properties, common synthetic approaches, biological activities with a focus on enzyme inhibition, and detailed experimental protocols for synthesis and characterization.

Physicochemical Effects of Trifluoromethylation

The introduction of a trifluoromethyl group to the phenyl ring of phenylalanine dramatically alters its key physicochemical properties. The CF3 group is strongly electron-withdrawing and highly lipophilic, which impacts the molecule's acidity, basicity, and hydrophobicity. These changes are critical for modulating pharmacokinetic and pharmacodynamic properties in drug design.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of L-phenylalanine with its trifluoromethylated (CF3-Phe) isomers.

| Property | L-Phenylalanine | 2-(Trifluoromethyl)-L-phenylalanine | 3-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂ |

| Molecular Weight ( g/mol ) | 165.19 | 233.19 | 233.19[1] | 233.19 |

| pKa₁ (α-COOH) | 1.83[2] | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported |

| pKa₂ (α-NH₃⁺) | 9.13[2] | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported |

| logP (Computed) | -1.5[2] | -0.5 | Not Reported | -0.6 |

| Appearance | White crystalline powder | White crystalline powder[3] | White to off-white powder[1] | White to off-white solid[4] |

Synthesis of Trifluoromethylated Phenylalanine Derivatives

The synthesis of trifluoromethylated phenylalanine often involves the protection of the amino group, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, to make it suitable for solid-phase peptide synthesis (SPPS). A common method for this is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of Fmoc-4-(Trifluoromethyl)-L-phenylalanine

This protocol describes the N-protection of 4-(Trifluoromethyl)-L-phenylalanine using Fmoc-OSu under basic conditions.[5]

Materials:

-

4-(Trifluoromethyl)-L-phenylalanine (H-Phe(4-CF3)-OH)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolution of Amino Acid: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-(Trifluoromethyl)-L-phenylalanine in 50 mL of a 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.

-

Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 50 mL of 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over a period of 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash three times with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities. c. Cool the remaining aqueous layer in an ice bath. d. Acidify the aqueous layer to pH 2 by the slow addition of 1M HCl, which will cause a white precipitate of the product to form.

-

Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid product thoroughly with cold deionized water until the washings are neutral. c. Dry the crude product under vacuum. d. If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield high-purity Fmoc-Phe(4-CF3)-OH.

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of Fmoc-4-(Trifluoromethyl)-L-phenylalanine.

Biological Effects and Applications

The incorporation of trifluoromethylated phenylalanine into peptides and proteins is a powerful strategy to enhance their therapeutic potential. The CF3 group can increase metabolic stability by blocking sites of enzymatic oxidation and can modulate binding affinity and selectivity for biological targets.

Enzyme Inhibition: Phenylalanine Hydroxylase

Data Presentation: Enzyme Inhibition

| Inhibitor | Target Enzyme | Reported Effect |

| Phenylalanine Analogues | Phenylalanine Hydroxylase (PAH) | Phenylalanine analogues can act as allosteric regulators or competitive inhibitors of PAH, modulating its catalytic activity.[6][7] |

Mandatory Visualization: Phenylalanine Metabolic Pathway Inhibition

Caption: Inhibition of the Phenylalanine to Tyrosine metabolic pathway.

Key Experimental Methodologies

Experimental Protocol: Incorporation of 4-(Trifluoromethyl)-L-phenylalanine into a Peptide via SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide containing 4-(Trifluoromethyl)-L-phenylalanine using Fmoc chemistry.[8][9]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine.

-

Amino Acid Coupling: a. In a separate tube, pre-activate the desired Fmoc-amino acid (e.g., this compound) (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. d. Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Collect the peptide precipitate by centrifugation, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Analytical Characterization by 19F NMR Spectroscopy

This protocol provides parameters for the characterization of a purified peptide or protein containing a trifluoromethyl-phenylalanine residue using 19F NMR.[10]

Materials & Equipment:

-

Purified sample containing 4-(Trifluoromethyl)-L-phenylalanine (concentration: 40-50 µM)

-

NMR Buffer: 50 mM TRIS, 100 mM NaCl, 1 mM CHAPS, 2 mM DTT, pH 7.4

-

Deuterium Oxide (D₂O, 5-10% final volume for lock)

-

Internal Standard/Reference: Trifluoroacetic acid (TFA)

-

High-field NMR spectrometer equipped with a cryoprobe (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Dissolve the lyophilized sample in the NMR buffer to a final concentration of 40-50 µM. Add D₂O to a final concentration of 5-10%.

-

Spectrometer Setup:

-

Tune the probe to the 19F frequency (e.g., 470 MHz on a 500 MHz spectrometer).

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a 1D 19F NMR spectrum without proton decoupling.

-

Reference: Reference the spectrum to an internal or external standard, such as TFA (chemical shift set to -76.55 ppm).

-

Acquisition Parameters:

-

Pulse Angle (Flip Angle): 30-90°

-

Relaxation Delay: 0.2 - 1.0 seconds

-

Acquisition Time: ~0.05 seconds

-

Number of Scans: Dependent on sample concentration, typically several thousand scans are required to achieve a good signal-to-noise ratio.

-

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Perform phase and baseline corrections on the resulting spectrum. The presence of a signal in the expected chemical shift region for the CF3 group confirms its incorporation.

Conclusion

The trifluoromethyl group is a powerful substituent for modifying the properties of phenylalanine. Its strong electron-withdrawing nature and lipophilicity significantly alter the physicochemical profile of the amino acid, which in turn influences its biological activity. Trifluoromethylated phenylalanine is a valuable building block for creating peptides with enhanced metabolic stability and for designing potent enzyme inhibitors. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to explore and harness the potential of this unique non-canonical amino acid in drug discovery and chemical biology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. pubs.acs.org [pubs.acs.org]

Applications of Fluorinated Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains or backbones, can profoundly influence peptide structure, stability, and biological activity.[1] By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs. This guide provides a comprehensive overview of the benefits of using fluorinated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.

Core Advantages of Peptide Fluorination

The introduction of fluorine can impart a range of beneficial properties to peptides, primarily by altering their electronic and steric characteristics. These modifications can lead to significant improvements in key areas relevant to drug development.

Enhanced Structural and Thermal Stability

Fluorination can significantly enhance the conformational stability of peptides. The strong electron-withdrawing nature of fluorine can induce favorable intramolecular interactions and influence the local stereoelectronic environment, leading to the stabilization of specific secondary structures such as α-helices and β-sheets.[1] This enhanced stability often translates to an increased melting temperature (Tm), a key indicator of thermal stability. For instance, the incorporation of 4(R)-fluoroproline in collagen triple helices has been shown to increase their stability. Similarly, substituting leucine with hexafluoroleucine (hFLeu) in the hydrophobic core of a four-helix bundle protein increases its stability against thermal denaturation.[2]

Increased Proteolytic Resistance

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The introduction of fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][3] However, the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[4][5] For example, while some studies show a significant increase in stability, others report only modest or even negligible effects.[6][7] A systematic study on the effect of hexafluoroleucine and trifluoroisoleucine on elastase digestion revealed that the position of the fluorinated residue is critical, with 5,5,5-trifluoroisoleucine offering significant protection when placed N-terminal to the cleavage site.[3]

Modulation of Lipophilicity and Membrane Permeability

Fluorination generally increases the hydrophobicity and lipophilicity of amino acids.[1][8] This property can be strategically utilized to enhance the membrane permeability and cellular uptake of peptide drugs, which is often a limiting factor for their therapeutic efficacy.[9][10] The octanol-water partition coefficient (logP) is a common measure of lipophilicity and has been shown to correlate well with membrane permeability.[11][12][13] The increased lipophilicity of fluorinated peptides can also enhance their interaction with lipid membranes, which is crucial for the mechanism of action of many antimicrobial and cell-penetrating peptides.[14]

Fine-Tuning of Conformation and Binding Affinity

The incorporation of fluorinated amino acids can be used to control the conformational preferences of peptides. The steric bulk and unique electronic properties of fluorine can bias the puckering of proline rings or influence the torsional angles of the peptide backbone.[9][15][16] This conformational control can be exploited to pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. For example, the stereospecific incorporation of 4-fluoroprolines can enforce a particular pucker on the pyrrolidine ring, which in turn influences the secondary structure of the peptide.[15][17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of fluorination on different peptide properties.

Table 1: Impact of Fluorination on Peptide Thermal Stability (Tm)

| Peptide/Protein System | Fluorinated Amino Acid | Position of Substitution | Tm (°C) of Native Peptide | Tm (°C) of Fluorinated Peptide | Change in Tm (°C) | Reference |

| Four-α-Helix Bundle | Hexafluoroleucine (hFLeu) | Hydrophobic Core (2 layers) | 58.0 | 63.0 | +5.0 | [2] |

| Collagen Mimetic Peptide | (4R)-Fluoroproline | Yaa position | 30.5 | 41.0 | +10.5 | [9] |

| C31 (HIV Fusion Inhibitor) | (4S)-F-Ile | Ile635 | 74.3 | 77.2 | +2.9 | [18] |

| C31 (HIV Fusion Inhibitor) | (4R)-F-Ile | Ile635 | 74.3 | 75.8 | +1.5 | [18] |

Table 2: Impact of Fluorination on Proteolytic Stability

| Peptide Sequence | Fluorinated Amino Acid | Position Relative to Cleavage Site | Protease | % Peptide Remaining (Fluorinated) | % Peptide Remaining (Non-fluorinated control) | Incubation Time | Reference |

| Model Peptide (FA) | Hexafluoroleucine | P2 | Elastase | ~50% | ~31% | 24 h | [3] |

| Model Peptide (FA) | Trifluoroisoleucine | P2 | Elastase | ~70% | ~31% | 24 h | [3] |

| Model Peptide (FA) | Hexafluoroleucine | P1' | Elastase | ~40% | ~57% | 24 h | [3] |

| Buforin Analogue | Hexafluoroleucine | Multiple | Trypsin | Moderately higher | Baseline | Not specified | [6] |

| Magainin Analogue | Hexafluoroleucine | Multiple | Trypsin | Moderately higher | Baseline | Not specified | [6] |

Table 3: Impact of Fluorination on Lipophilicity (logP)

| Amino Acid/Compound | logP (Octanol/Water) | Reference |

| Leucine | 1.7 | [2] |

| Hexafluoroleucine | 3.1 | [2] |

| Phenylalanine | 1.8 | [6] |

| 4-Fluorophenylalanine | 2.1 | [6] |

| Trifluoromethyl-phenylalanine | 2.8 | [17] |

Table 4: Impact of Fluorination on Antimicrobial Activity (MIC)

| Peptide | Fluorinated Amino Acid | Target Organism | MIC (µg/mL) of Native Peptide | MIC (µg/mL) of Fluorinated Peptide | Reference |

| Buforin II Analogue (BII1) | Hexafluoroleucine | E. coli | 16 | 4 | [6] |

| Buforin II Analogue (BII1) | Hexafluoroleucine | B. subtilis | 8 | 4 | [6] |

| Magainin 2 Analogue (M2) | Hexafluoroleucine | E. coli | 64 | 8 | [6] |

| Magainin 2 Analogue (M2) | Hexafluoroleucine | B. subtilis | 16 | 4 | [6] |

Case Study: Fluorinated Peptides as HIV-1 Fusion Inhibitors

A prominent application of fluorinated amino acids is in the development of antiviral peptides, particularly those targeting the fusion of HIV-1 with host cells. The viral glycoprotein gp41 mediates this fusion process through a conformational change that involves the formation of a six-helix bundle (6-HB) from its N-terminal (NHR) and C-terminal (CHR) heptad repeat regions.[7][8] Peptides derived from the CHR sequence can competitively bind to the NHR, preventing the formation of the 6-HB and thus inhibiting viral entry.[19]

The incorporation of fluorinated amino acids into these CHR-derived peptides can enhance their therapeutic potential by increasing their helical stability and binding affinity for the NHR target, as well as improving their resistance to proteolytic degradation.

Caption: HIV-1 entry and inhibition by a fluorinated peptide. (Max Width: 760px)

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of peptides containing fluorinated amino acids.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid, such as 4-fluorophenylalanine, using the Fmoc/tBu strategy.[6]

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis. (Max Width: 760px)

Materials and Reagents:

-

Fmoc-protected fluorinated amino acid (e.g., Fmoc-Phe(4-F)-OH)

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amides) or other suitable resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

RP-HPLC purification system and columns

Protocol:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

-

Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the solution to separate the peptide from the resin beads.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by preparative RP-HPLC.

-

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[20]

Proteolytic Stability Assay in Human Plasma

This protocol describes a method to evaluate the stability of a fluorinated peptide in human blood plasma.[3]

Materials and Reagents:

-

Fluorinated peptide and non-fluorinated control peptide

-

Human plasma (pooled, heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% TFA (for quenching and HPLC mobile phase)

-

RP-HPLC system with a C18 column and UV detector

Protocol:

-

Peptide Stock Solution: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Initiate the assay by adding the peptide stock solution to the plasma to a final concentration of 0.1 mg/mL.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of cold ACN with 0.1% TFA.

-

-

Sample Preparation:

-

Vortex the quenched sample vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

RP-HPLC Analysis:

-

Inject the supernatant onto a C18 column.

-

Elute the peptide using a linear gradient of ACN in water (both containing 0.1% TFA).

-

Monitor the peptide elution by UV absorbance at 214 or 280 nm.

-

-

Data Analysis:

Thermal Stability (Tm) Determination by Circular Dichroism (CD)

This protocol details the determination of a peptide's melting temperature (Tm) using CD spectroscopy.[23][24]

Materials and Reagents:

-

Purified peptide (fluorinated and non-fluorinated control)

-

Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)

-

CD spectropolarimeter equipped with a temperature controller

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in the buffer at a suitable concentration (typically 10-50 µM).

-

Instrument Setup:

-

Set the CD spectropolarimeter to monitor the ellipticity at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).

-

Set the temperature range for the experiment (e.g., from 20°C to 90°C) and a heating rate (e.g., 1°C/minute).

-

-

Thermal Denaturation Scan:

-

Equilibrate the sample at the starting temperature for several minutes.

-

Begin the temperature scan, recording the CD signal at regular temperature intervals.

-

-

Data Analysis:

-

Plot the recorded ellipticity (or molar ellipticity) as a function of temperature.

-

The resulting curve will typically show a sigmoidal transition from the folded to the unfolded state.

-

Fit the data to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.[12][25][26]

-

Conclusion

The incorporation of fluorinated amino acids offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development, such as poor stability and low bioavailability. The data and protocols presented in this guide provide a foundational framework for scientists and drug developers to explore the exciting possibilities of peptide fluorination in their research and development endeavors. While the effects of fluorination can be complex and context-dependent, a systematic approach to design and evaluation will undoubtedly lead to the next generation of innovative peptide-based therapeutics.

References

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. HIV-1 gp41: mediator of fusion and target for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]